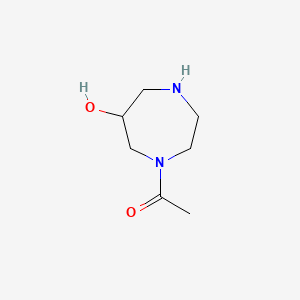

1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone

Description

1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a hydroxy group at the 6-position and an ethanone moiety at the 1-position. This compound is of significant interest in medicinal chemistry due to its role in modulating kinase selectivity. Evidence from CDK9 inhibitor studies indicates that derivatives of 1,4-diazepan-1-yl ethanone, such as compound 12u, exhibit >80-fold selectivity for CDK9 over CDK2 and potent anti-proliferative activity (GI50 = 0.42 μM in tumor cells) . The hydroxy group likely enhances solubility and hydrogen-bonding interactions, contributing to its pharmacological profile.

Properties

CAS No. |

191669-17-7 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.201 |

IUPAC Name |

1-(6-hydroxy-1,4-diazepan-1-yl)ethanone |

InChI |

InChI=1S/C7H14N2O2/c1-6(10)9-3-2-8-4-7(11)5-9/h7-8,11H,2-5H2,1H3 |

InChI Key |

METAMLGGNJXEMU-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCNCC(C1)O |

Synonyms |

1H-1,4-Diazepin-6-ol, 1-acetylhexahydro- (9CI) |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone involves several steps. One common method includes the reaction of 1,4-diazepane with acetic anhydride under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where halogens or other substituents are introduced into the molecule using reagents like sodium halides or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitters, leading to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence the central nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Diazepan-1-yl Ethanone Derivatives

Compound 12u (1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone)

- Structure: 6-hydroxy-1,4-diazepane + ethanone.

- Activity : CDK9 inhibition with >80-fold selectivity over CDK2; GI50 = 0.42 μM in tumor cells .

- Key Feature : The 6-hydroxy group improves target specificity and solubility.

2-(1,4-Diazepan-1-yl)-1-morpholinoethanone

- Structure: Diazepane + ethanone + morpholine.

- Activity: Not explicitly reported, but the morpholine substituent may enhance metabolic stability compared to hydroxy groups .

1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethanone

Ethanone Derivatives with Aromatic Substitutions

1-(2-Hydroxyphenyl)ethanone

- Structure: Ethanone + 2-hydroxyphenyl.

- Key Feature : Simpler structure lacks the diazepane ring, limiting conformational flexibility and target engagement.

1-(3,4-Dihydroxy-6-methylphenyl)ethanone

Structural and Functional Analysis (Table 1)

Critical Insights

- Role of the 6-Hydroxy Group: The hydroxy substituent in this compound is critical for CDK9 selectivity, as evidenced by compound 12u’s superior performance compared to non-hydroxylated analogs .

- Impact of Heterocycles: Diazepane-containing analogs show enhanced kinase inhibition compared to simpler phenyl-ethanones, underscoring the importance of ring size and flexibility in target binding.

- Substituent Trade-offs: While morpholine (in 2-(1,4-diazepan-1-yl)-1-morpholinoethanone) may improve metabolic stability, it could reduce target engagement compared to hydroxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.